molecular formula C17H18ClN7O B3004850 2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920219-25-6

2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Número de catálogo: B3004850
Número CAS: 920219-25-6
Peso molecular: 371.83
Clave InChI: CEBIPRJJWOOTQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core linked to a piperazine moiety and a chloro-substituted ethanone group. The chlorine atom at the ethanone position may modulate electronic properties, affecting reactivity and intermolecular interactions. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and purine analogs .

Propiedades

IUPAC Name

2-chloro-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c1-12-2-4-13(5-3-12)25-17-15(21-22-25)16(19-11-20-17)24-8-6-23(7-9-24)14(26)10-18/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBIPRJJWOOTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the triazolopyrimidine intermediate reacts with piperazine or its derivatives.

    Introduction of the p-tolyl Group: The p-tolyl group is typically introduced through electrophilic aromatic substitution reactions, using reagents like p-tolyl chloride.

    Chlorination: The final step involves the chlorination of the ethanone moiety, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the ethanone moiety, potentially yielding alcohols or amines.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro group, which can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines under basic conditions.

Major Products

    p-toluic acid, p-tolualdehyde.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of triazolo-pyrimidines possess significant antitumor activity. The incorporation of the p-tolyl group enhances this effect by improving lipophilicity and cellular uptake. For instance, compounds similar to 2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have demonstrated efficacy against various cancer cell lines in vitro .

Antimicrobial Properties

The compound has been evaluated for antimicrobial properties against several pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential as a therapeutic agent in treating infections .

Neurological Applications

Research into piperazine derivatives indicates potential use in treating neurological disorders. The compound's ability to interact with neurotransmitter systems presents opportunities for developing treatments for conditions such as anxiety and depression .

Case Studies

Several studies have demonstrated the applications of this compound:

Study 1: Antitumor Efficacy

A recent study published in a peer-reviewed journal examined the antitumor effects of synthesized derivatives similar to this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of tumor growth with IC50 values significantly lower than existing treatments .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings revealed that modifications to the structure improved activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibiotic candidate .

Mecanismo De Acción

The mechanism of action of 2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or alteration of signal transduction pathways. The piperazine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Key Structural Analogs

The following analogs share the triazolopyrimidine-piperazine backbone but differ in substituents:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound R1 = p-tolyl, R2 = Cl C20H19ClN8O 438.9 High lipophilicity, moderate polarity
2-Chloro-1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)Ethanone R1 = 3-methoxyphenyl, R2 = Cl C17H18ClN7O2 387.8 Enhanced solubility (methoxy group)
2-(4-Chlorophenoxy)-1-(4-(3-(p-Tolyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)Ethanone R1 = p-tolyl, R2 = 4-Cl-phenoxy C23H22ClN7O2 463.9 Increased steric bulk (phenoxy group)
1-(4-(3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)-2-(4-Chlorophenyl)Ethanone R1 = benzyl, R2 = 4-Cl-phenyl C25H23ClN8O 487.0 Higher hydrophobicity (benzyl group)

Physicochemical and Reactivity Comparisons

Lipophilicity and Solubility :

  • The target compound (logP ~3.2, estimated) is less polar than the 3-methoxyphenyl analog (logP ~2.5) due to the electron-donating methoxy group enhancing water solubility .
  • The benzyl-substituted analog exhibits the highest logP (~4.1), reducing aqueous solubility but improving membrane permeability .

Electronic Effects: The chloro substituent in the target compound increases electrophilicity at the ethanone carbonyl, facilitating nucleophilic reactions (e.g., with thiols or amines). In contrast, the phenoxy group in the 463.9 g/mol analog introduces resonance stabilization, reducing reactivity .

Biological Activity: Limited data suggest that the target compound and its benzyl analog show moderate kinase inhibition (IC50 ~0.5–1 µM in preliminary assays), while the methoxy-substituted derivative exhibits reduced potency (IC50 >5 µM), possibly due to decreased binding affinity .

Stability and Isomerization

  • The triazolopyrimidine core in the target compound is prone to isomerization under acidic conditions, forming pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives, as observed in related systems . This contrasts with the 3-methoxyphenyl analog, where the electron-rich substituent stabilizes the triazole ring against isomerization .

Actividad Biológica

2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound that integrates a triazole and pyrimidine structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C15H17ClN6O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_6\text{O}

Where:

  • C : Carbon
  • H : Hydrogen
  • Cl : Chlorine
  • N : Nitrogen
  • O : Oxygen

Anticancer Properties

Research indicates that compounds with triazole and pyrimidine moieties exhibit significant anticancer activity. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit various cancer cell lines effectively. In one study, a related compound demonstrated IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that this compound may share similar mechanisms of action.

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain triazole derivatives exhibit bacteriostatic effects against Staphylococcus aureus and Escherichia coli . The presence of the p-tolyl group in the compound may enhance its lipophilicity, potentially increasing its membrane permeability and antibacterial activity.

Anticonvulsant Effects

The anticonvulsant activity of related triazole-pyrimidine compounds has been documented in various studies. A series of 7-substituted triazolo-pyrimidines were synthesized and evaluated for their anticonvulsant properties, showing promising results in animal models . Given the structural similarities, it is plausible that this compound may exhibit similar anticonvulsant effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Modulation : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Receptor Interaction : The piperazine moiety may facilitate interactions with neurotransmitter receptors or other cellular targets relevant to its anticonvulsant activity.

Case Studies

StudyCompound TestedCell LineIC50 (µM)Activity
Triazolo-Pyrimidine DerivativeHCT-1166.2Anticancer
Triazolo-Pyrimidine DerivativeT47D27.3Anticancer
7-substituted Triazolo-PyrimidinesVariousVariesAnticonvulsant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Synthesis : The compound can be synthesized via nucleophilic substitution reactions involving piperazine derivatives and chloroacetyl intermediates. A related piperazine-ethanone derivative was synthesized using X-ray crystallography to confirm the planar geometry of the piperazine ring and chloroacetyl moiety, ensuring structural fidelity .
  • Characterization : Employ a combination of techniques:

  • X-ray crystallography for unambiguous structural confirmation (as demonstrated for structurally analogous compounds) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What pharmacological activities are associated with this compound’s structural analogs?

  • Piperazine derivatives are pharmacores with documented antifungal, antibacterial, and antitumor activities. For example, similar triazolo-pyrimidine analogs exhibit kinase inhibition or receptor antagonism. Methodologically, evaluate bioactivity via:

  • In vitro assays : Enzyme inhibition (e.g., kinase activity using ADP-Glo™ assays) .
  • Cell-based assays : Antiproliferative screening against cancer cell lines (e.g., MTT assays) .

Q. What safety protocols are recommended for handling this compound?

  • While direct toxicity data are limited, structurally related triazolo-pyrimidines require standard PPE (gloves, lab coat, goggles) and handling in a fume hood. Refer to analogous compounds’ safety data sheets (SDS) for hazard guidance, including:

  • First-aid measures : Immediate rinsing for skin/eye contact and medical consultation .
  • Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecological impact?

  • Follow methodologies from long-term environmental projects (e.g., INCHEMBIOL):

  • Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rate) using OECD guidelines.
  • Phase 2 (Field) : Track biodegradation in soil/water systems via LC-MS/MS quantification .
  • Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity thresholds .

Q. What experimental designs are optimal for evaluating bioactivity while minimizing variability?

  • Adopt split-plot randomized block designs to control variables:

  • Primary plots : Compound concentration gradients.
  • Subplots : Cell lines or enzyme isoforms.
  • Replicates : ≥4 replicates per condition to ensure statistical power (validated in agricultural chemical studies) .

Q. How should contradictory analytical data (e.g., NMR vs. HPLC purity) be resolved?

  • Stepwise approach :

Orthogonal validation : Repeat analysis with alternative techniques (e.g., NMR for structural anomalies, HPLC-DAD/ELSD for purity discrepancies) .

Sample recrystallization : Remove impurities using solvent systems optimized via Hansen solubility parameters.

DSC/TGA : Check for polymorphic forms or decomposition affecting purity metrics .

Q. What computational strategies predict this compound’s binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., kinase domains).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR modeling : Train models using datasets of triazolo-pyrimidine derivatives’ IC50 values .

Q. How does pH and temperature affect the compound’s stability in solution?

  • Design : Conduct accelerated stability studies (ICH Q1A guidelines):

  • pH range : 1–9 (using HCl/NaOH buffers).
  • Temperatures : 4°C, 25°C, 40°C.
  • Analysis : Monitor degradation via UPLC-UV at 254 nm and identify byproducts with HRMS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.